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Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzoic acid

Cat. No.: B1282025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromo-3-chlorobenzoic acid. Due to the limited availability of published experimental spectra

for this specific compound, this guide presents a combination of reported data for closely

related analogs and predicted spectral characteristics. This information is intended to serve as

a valuable resource for the identification, characterization, and utilization of 4-bromo-3-
chlorobenzoic acid in research and development.

Chemical Properties and Structure
4-bromo-3-chlorobenzoic acid is a halogenated aromatic carboxylic acid with the molecular

formula C₇H₄BrClO₂.[1] Its chemical structure and key properties are fundamental to

interpreting its spectral data.
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Property Value Source

Molecular Formula C₇H₄BrClO₂ PubChem[1]

Molecular Weight 235.46 g/mol PubChem[1]

CAS Number 25118-59-6 PubChem[1]

IUPAC Name 4-bromo-3-chlorobenzoic acid PubChem[1]

Canonical SMILES
C1=CC(=C(C=C1C(=O)O)Cl)B

r
PubChem[1]

InChI Key
PSKJIHDVFDVNBU-

UHFFFAOYSA-N
PubChem[1]

Spectroscopic Data
The following sections detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR

spectral data for 4-bromo-3-chlorobenzoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen

atoms in a molecule. For 4-bromo-3-chlorobenzoic acid, three aromatic protons and one

carboxylic acid proton are expected. The predicted chemical shifts (δ) are influenced by the

electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H-2 ~8.1-8.3 d ~2.0

H-5 ~7.8-8.0 d ~8.5

H-6 ~7.6-7.8 dd ~8.5, 2.0

-COOH ~10-13 br s -

d: doublet, dd: doublet of doublets, br s: broad singlet
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For 4-
bromo-3-chlorobenzoic acid, seven distinct carbon signals are anticipated.

Carbon Assignment Predicted Chemical Shift (ppm)

C-1 ~130-133

C-2 ~132-135

C-3 ~134-137

C-4 ~125-128

C-5 ~130-133

C-6 ~128-131

-COOH ~165-170

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For 4-bromo-3-chlorobenzoic acid, the molecular ion peak would be expected to

show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Ion Expected m/z Notes

[M]⁺ 234/236/238

The molecular ion peak will

exhibit a complex isotopic

pattern due to the presence of

⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl

isotopes. The most abundant

peak will be at m/z 234.

[M-OH]⁺ 217/219/221
Loss of the hydroxyl radical

from the carboxylic acid group.

[M-COOH]⁺ 189/191/193 Loss of the carboxyl group.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-bromo-3-chlorobenzoic acid is expected to show characteristic absorption

bands for the carboxylic acid group and the substituted aromatic ring.

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Mode

O-H (Carboxylic Acid) 2500-3300 (broad) Stretching

C=O (Carboxylic Acid) 1680-1710 Stretching

C=C (Aromatic) 1450-1600 Stretching

C-O (Carboxylic Acid) 1210-1320 Stretching

C-Cl 700-850 Stretching

C-Br 500-650 Stretching

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like 4-bromo-3-chlorobenzoic acid.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-20 mg of the solid 4-bromo-3-chlorobenzoic acid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; gentle

warming or sonication may be necessary.

Data Acquisition:

Insert the NMR tube into the spectrometer.
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Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-

noise ratio.

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance

of the ¹³C isotope.

Data Processing:

Process the raw data using appropriate NMR software. This includes Fourier transformation,

phase correction, and baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).[3]

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 4-bromo-3-chlorobenzoic acid in a suitable volatile solvent

such as methanol or acetonitrile.[2] A typical concentration for electrospray ionization (ESI) is

in the range of 1-10 µg/mL.[2]

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate

matter.[2]

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum using an appropriate ionization technique. Electron ionization

(EI) or electrospray ionization (ESI) are common methods. For ESI, both positive ([M+H]⁺)

and negative ([M-H]⁻) ion modes can be used.[2]

Data Analysis:
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Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of

bromine and chlorine.[2]

Analyze the fragmentation pattern to gain further structural information.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry 4-bromo-3-chlorobenzoic acid with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the sample spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to the different functional groups

in the molecule.

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Chemical Compound

Dissolution in
Appropriate Solvent

Purification/
Filtration

NMR Spectroscopy
(1H, 13C) Mass Spectrometry IR Spectroscopy

Process NMR Data Process MS Data Process IR Data

Structure Elucidation
& Verification

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and NMR Atom Numbering
The diagram below shows the molecular structure of 4-bromo-3-chlorobenzoic acid with the

atoms numbered for reference in the NMR data tables.
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Caption: Molecular structure of 4-bromo-3-chlorobenzoic acid with atom numbering for NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Bromo-3-chlorobenzoic acid | C7H4BrClO2 | CID 12594302 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. benchchem.com [benchchem.com]

3. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Profile of 4-bromo-3-chlorobenzoic acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282025#4-bromo-3-chlorobenzoic-acid-spectral-
data-1h-nmr-13c-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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